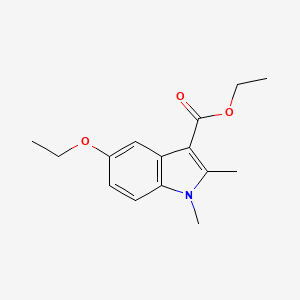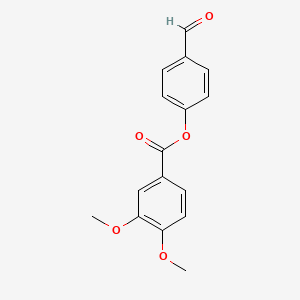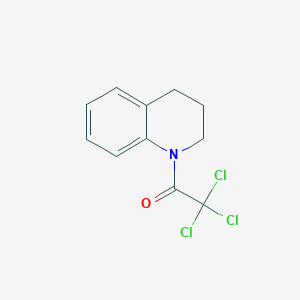
ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate, also known as UMI-77, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This molecule has been found to play a key role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. The aim of
作用机制
Ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate exerts its effects by binding to the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. By inhibiting the MDM2-p53 interaction, ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate stabilizes and activates p53, leading to cell cycle arrest and apoptosis in cancer cells. ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate has also been found to inhibit the activity of the enzyme SIRT1, which plays a key role in regulating glucose metabolism and insulin sensitivity.
Biochemical and physiological effects:
ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate induces cell cycle arrest and apoptosis by activating p53. In diabetic mice, ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate improves insulin sensitivity and glucose metabolism by inhibiting SIRT1 activity. Additionally, ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate has been found to reduce oxidative stress and inflammation in the heart, leading to improved cardiac function.
实验室实验的优点和局限性
Ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate has several advantages for lab experiments, including its small size, high potency, and specificity for MDM2 and SIRT1. However, ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. Therefore, careful optimization of experimental conditions is required to achieve optimal results.
未来方向
There are several future directions for the research and development of ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate. First, further studies are needed to investigate the potential therapeutic applications of ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate in other diseases, such as neurodegenerative diseases and autoimmune disorders. Second, the development of more potent and selective ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate analogs may provide new opportunities for drug discovery. Finally, the combination of ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Conclusion:
In conclusion, ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate is a small molecule inhibitor that has shown promising therapeutic potential in various diseases. Its mechanism of action involves the inhibition of MDM2-p53 and SIRT1 activity, leading to cell cycle arrest, apoptosis, and improved glucose metabolism. Although ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate has some limitations, its advantages and potential future directions make it a promising candidate for further research and development.
合成方法
Ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic molecule that can be prepared through a multi-step synthesis process. The first step involves the preparation of 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid, which is then esterified with ethanol to form ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate. The final step involves the addition of a methyl group to the 2-position of the indole ring using methyl iodide and potassium carbonate.
科学研究应用
Ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer research, ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate has been found to inhibit the growth and proliferation of cancer cells by targeting the MDM2-p53 pathway. ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate has also been found to have anti-diabetic effects by improving insulin sensitivity and reducing glucose levels. Additionally, ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate has been shown to have protective effects on the heart by reducing oxidative stress and inflammation.
属性
IUPAC Name |
ethyl 5-ethoxy-1,2-dimethylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-5-18-11-7-8-13-12(9-11)14(10(3)16(13)4)15(17)19-6-2/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQOFZIIZFBEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethoxy-1,2-dimethylindole-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)
![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)
![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)

![N-ethyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5802936.png)


![1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802958.png)

![1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5802968.png)